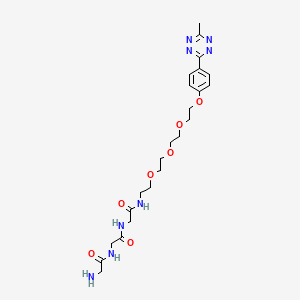
Gly-Gly-Gly-PEG4-methyltetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-Gly-Gly-PEG4-methyltetrazine is a compound that consists of a tripeptide sequence of three glycine amino acids, a polyethylene glycol (PEG) spacer with four units, and a methyltetrazine group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Gly-PEG4-methyltetrazine involves several steps:
Synthesis of the Gly-Gly-Gly Tripeptide: The tripeptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of glycine residues to a solid support, followed by deprotection and cleavage from the resin.
Attachment of the PEG4 Spacer: The PEG4 spacer is attached to the tripeptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an amide bond.
Introduction of the Methyltetrazine Group: The methyltetrazine group is introduced through a nucleophilic substitution reaction, where the PEG4-tripeptide intermediate reacts with a methyltetrazine derivative under mild conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Gly-Gly-Gly-PEG4-methyltetrazine undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts efficiently with trans-cyclooctenes (TCO) in a bioorthogonal click chemistry reaction, forming stable covalent bonds
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG4 linker
Common Reagents and Conditions
Click Chemistry: Common reagents include trans-cyclooctenes (TCO) and copper catalysts. .
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used to induce hydrolysis
Major Products
Aplicaciones Científicas De Investigación
Gly-Gly-Gly-PEG4-methyltetrazine has a wide range of scientific research applications:
Chemistry: Used in bioconjugation and click chemistry reactions to create stable conjugates for various applications
Biology: Employed in the labeling and imaging of biomolecules, enabling the study of biological processes in real-time
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, improving the delivery and efficacy of chemotherapeutic agents
Industry: Utilized in the synthesis of diagnostic agents and drug delivery systems, enhancing the stability and solubility of therapeutic compounds
Mecanismo De Acción
The mechanism of action of Gly-Gly-Gly-PEG4-methyltetrazine involves its role as a linker in ADCs. The methyltetrazine group reacts with TCO-modified antibodies through a click chemistry reaction, forming a stable covalent bond. This linkage allows the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target effects and improving therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Gly-Gly-Gly-PEG3-methyltetrazine: Similar structure but with a shorter PEG spacer, affecting its solubility and stability
Gly-Gly-Gly-PEG4-azide: Contains an azide group instead of methyltetrazine, used in different click chemistry reactions
Uniqueness
Gly-Gly-Gly-PEG4-methyltetrazine is unique due to its combination of a tripeptide sequence, a four-unit PEG spacer, and a methyltetrazine group. This structure provides optimal solubility, stability, and reactivity, making it highly effective in bioconjugation and ADC synthesis .
Propiedades
IUPAC Name |
2-amino-N-[2-[[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N8O7/c1-17-28-30-23(31-29-17)18-2-4-19(5-3-18)38-13-12-37-11-10-36-9-8-35-7-6-25-21(33)15-27-22(34)16-26-20(32)14-24/h2-5H,6-16,24H2,1H3,(H,25,33)(H,26,32)(H,27,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITOQRBUELLAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














